molecular formula C12H16O2 B8703008 4-Ethoxy-2-isopropylbenzaldehyde

4-Ethoxy-2-isopropylbenzaldehyde

Cat. No.: B8703008
M. Wt: 192.25 g/mol
InChI Key: LBSAVTPMJRHLLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethoxy-2-isopropylbenzaldehyde is an organic compound with the molecular formula C12H16O2 It is a derivative of benzaldehyde, characterized by the presence of an ethoxy group at the 4-position and an isopropyl group at the 2-position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-2-isopropylbenzaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-ethoxybenzene with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts acylation processes. The reaction is carried out in a reactor equipped with temperature control and efficient mixing to ensure uniformity. Post-reaction, the product is purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-2-isopropylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the aldehyde group can yield the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy and isopropyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the benzene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophiles such as bromine or nitronium ion in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 4-Ethoxy-2-i-propylbenzoic acid.

    Reduction: 4-Ethoxy-2-i-propylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-Ethoxy-2-isopropylbenzaldehyde has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: It is used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 4-Ethoxy-2-isopropylbenzaldehyde involves its interaction with various molecular targets. In oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons to the oxidizing agent. In reduction reactions, the aldehyde group accepts electrons from the reducing agent to form an alcohol. Electrophilic aromatic substitution involves the formation of a sigma complex intermediate, followed by the loss of a proton to restore aromaticity .

Comparison with Similar Compounds

    4-Ethoxybenzaldehyde: Lacks the isopropyl group, making it less sterically hindered.

    2-i-Propylbenzaldehyde: Lacks the ethoxy group, affecting its reactivity and solubility.

    4-Methoxy-2-i-propylbenzaldehyde: Similar structure but with a methoxy group instead of an ethoxy group, influencing its electronic properties.

Uniqueness: 4-Ethoxy-2-isopropylbenzaldehyde is unique due to the combined presence of both ethoxy and isopropyl groups, which impart distinct steric and electronic effects. These features make it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

4-ethoxy-2-propan-2-ylbenzaldehyde

InChI

InChI=1S/C12H16O2/c1-4-14-11-6-5-10(8-13)12(7-11)9(2)3/h5-9H,4H2,1-3H3

InChI Key

LBSAVTPMJRHLLW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)C=O)C(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Using an analogous formylation procedure to that employed by Campaigne et al 3-ethoxycumene (5 g, 30.49 mmol) was added dropwise to a mixture of phosphorous oxychloride (2.84 mL, 30.5 mmol) and DMF (8.6 mL, 0.111 mol) at 0° C. and the resultant mixture was heated to 80-90° C. for 48 hrs before being poured onto crushed ice. The solution was taken to pH 7 with saturated sodium acetate, extracted with diethyl ether and upon drying and solvent removal a clear colourless oil was obtained. Column chromatography (silica, ethyl acetate/hexane, 1:9, Rf 0.44) gave the title compound as a clear colourless oil (202.4 mg, 7.5% based on reacted material). 1H n.m.r. [400 MHZ, CDCl3] δ 10.11, S, 1H, CHO; 7.715, d, J 8.8 Hz, 1H, H6; 6.865, d, J 2.4 Hz, 1H, H3; 6.75, dd, J 8.55, 2.4 Hz, 1H, H5; 4.05, q, J 7 Hz, 2H, CH2; 3.95, septet, J 6.9 Hz, 1H, CH(CH3)2; 1.39, t, J 7 Hz, 3H, CH3; 1.225, d, J 7.1, 6H, CH(CH3)2. 13C n.m.r. [100 MHZ, CDCl3] δ 190.53, CHO; 163.42, C4; 153.87, C2; 134.77, C6; 126.37, C1, 112.42, C3; 110.87, C5; 63.48, OCH2CH3; 27.52, CH(CH3)2; 23.48, CH(CH3)2; 14.47, OCH2CH3. Mass spectrum (f.a.b.) calculated 192.115023, found 192.1151.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.84 mL
Type
reactant
Reaction Step Two
Name
Quantity
8.6 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
7.5%

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